2-(Difluoromethyl)-4-nitropyridine
Description
2-(Difluoromethyl)-4-nitropyridine is a nitropyridine derivative featuring a difluoromethyl (-CF₂H) substituent at the 2-position and a nitro (-NO₂) group at the 4-position. However, synthesis attempts using methods such as direct difluoromethylation of 4-nitropyridine or oxidation/nitration of precursor amines have failed due to the compound's instability, likely caused by elimination of the -CF₂H group . Despite these challenges, theoretical and experimental insights into its structural and electronic properties suggest its relevance in medicinal chemistry, particularly in modulating ligand-receptor interactions through fluorine's stereoelectronic effects .
Properties
Molecular Formula |
C6H4F2N2O2 |
|---|---|
Molecular Weight |
174.10 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-nitropyridine |
InChI |
InChI=1S/C6H4F2N2O2/c7-6(8)5-3-4(10(11)12)1-2-9-5/h1-3,6H |
InChI Key |
JETSNICDZNBABK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific reaction conditions .
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-4-nitropyridine may involve large-scale difluoromethylation processes, often utilizing metal-based catalysts to enhance the efficiency and yield of the reaction . The choice of reagents and reaction conditions can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-4-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Formation of difluoromethyl carboxylic acids.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(Difluoromethyl)-4-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-nitropyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The nitro group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Nitropyridine Derivatives
Structural and Electronic Properties
The table below compares 2-(difluoromethyl)-4-nitropyridine with structurally related nitropyridine derivatives:
Key Observations:
- Hydrogen Bonding: Unlike 2-chloro-5-nitropyridin-4-amine, which forms N–H···O/Cl hydrogen bonds , the -CF₂H group lacks H-bond donors, which may reduce intermolecular interactions and solubility.
- Synthetic Feasibility: While 2-(benzyloxy)-4-nitropyridine and 2-(4-methoxyphenoxy)-3-nitropyridine are synthetically accessible , the instability of this compound highlights the unique challenges posed by fluorine substitution in certain positions .
Spectroscopic and Crystallographic Insights
- UV/ESR Spectra : Nitropyridines exhibit distinct absorption bands due to nitro group electronic transitions. For instance, 4-nitropyridine 1-oxide shows UV maxima influenced by N-oxide formation . The -CF₂H group in this compound would likely shift these bands due to its electron-withdrawing nature.
- Crystal Packing : Compounds like 2-chloro-5-nitropyridin-4-amine form hydrogen-bonded chains, whereas steric bulk in 2-(benzyloxy)-4-nitropyridine disrupts such interactions .
Biological Activity
2-(Difluoromethyl)-4-nitropyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both difluoromethyl and nitro groups contributes to its reactivity and interaction with biological systems, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₄F₂N₂O₂. Its structure includes a pyridine ring substituted with a difluoromethyl group at the 2-position and a nitro group at the 4-position. This arrangement imparts distinctive electronic properties that enhance its biological activity compared to other similar compounds.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Its structural features suggest potential applications in drug development, particularly as candidates for antimicrobial agents. Studies have shown that it may interact with specific enzymes or receptors, influencing biological pathways critical for microbial survival.
Enzyme Inhibition
One significant area of interest is the compound's ability to inhibit specific enzymes. For instance, it has been identified as an inhibitor of 5-lipoxygenase activating protein (FLAP), which plays a crucial role in leukotriene biosynthesis—a pathway associated with inflammatory responses. This inhibition suggests potential therapeutic applications in treating conditions like arteriosclerosis, where inflammation is a key factor .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibitory effects comparable to known antibiotics. The results indicated that variations in dosage could significantly affect its biological effects in model organisms, suggesting its utility in therapeutic contexts.
- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that the compound effectively inhibits FLAP, showcasing its potential as a preventive or therapeutic agent for inflammatory diseases .
- Structure-Activity Relationship (SAR) : A comprehensive analysis of similar compounds highlighted the importance of structural modifications in enhancing biological activity. For example, variations in substituents on the pyridine ring were shown to influence antimicrobial potency and enzyme inhibition capabilities .
Data Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Difluoromethyl and nitro groups | Significant enzyme inhibition and antimicrobial activity |
| 2-Chloro-4-(difluoromethyl)-5-nitropyridine | Chlorine and difluoromethyl substituents | Enhanced reactivity due to varied electronic properties |
| 2-(Trifluoromethyl)-5-nitropyridine | Trifluoromethyl group | Increased reactivity compared to difluoromethyl substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
